2-(2-Methylbenzoyl)-4-methylpyridine
Overview
Description
2-(2-Methylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted with a methyl group at the second position and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of 2-(2-Methylbenzoyl)-4-carboxypyridine.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methylbenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methylbenzoyl derivatives: Compounds like 2-(2-Methylbenzoyl)-4-chloropyridine and 2-(2-Methylbenzoyl)-4-aminopyridine share structural similarities.
Pyridine derivatives: Compounds such as 4-methylpyridine and 2-benzoylpyridine are structurally related.
Uniqueness: 2-(2-Methylbenzoyl)-4-methylpyridine is unique due to the specific positioning of the methyl and benzoyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-15-13(9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYXBQZFAXHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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